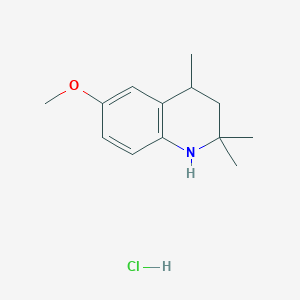

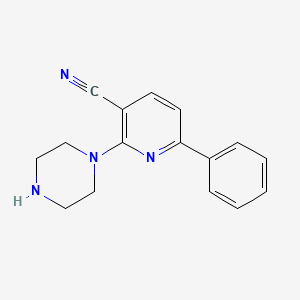

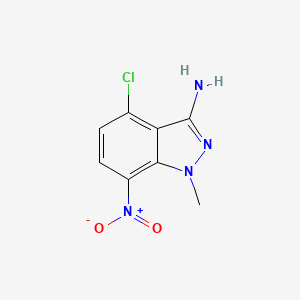

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Overview

Description

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the formula C13H20ClNO and a molecular weight of 241.76 . It is available for purchase for research use .

Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Growth Stimulants for Plants

One of the primary applications of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives is as a growth stimulant for plants. Research has shown that these compounds can significantly increase the height of seedlings in ornamental woody plants like Rhododendron ledebourii and Rhododendron smirnowii. The pre-sowing seed treatment with these compounds at concentrations of 0.1% has been demonstrated to be the most efficient, resulting in an increase in seedling height by 3.6-89.3% for Rh. ledebourii and 14.3-57.1% for Rh. smirnowii. The use of these compounds is suggested to stimulate growth in Rhododendron species, indicating their potential as environmentally friendly growth enhancers due to their non-species-specific effects on woody plants of the same genus (Vostrikova et al., 2020).

Photolysis and Radical Formation

Another research focus is the study of the synthesis and radical formation of hydrogenated quinolines, including 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. These studies have synthesized various derivatives and explored their photolysis in toluene solutions, recording and analyzing the radicals formed through Electron Spin Resonance (ESR) methods. This research provides insights into the chemical behavior of these compounds under specific conditions, contributing to a better understanding of their potential applications in scientific research and industry (Ivanov et al., 1979).

Antioxidant and Antifungal Properties

Investigations into the antioxidant and antifungal properties of derivatives of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline reveal their potential in medical and agricultural applications. These derivatives have been found to exhibit significant activity against various fungi, indicating their utility as antifungal agents. Additionally, the study of their transformation in different solvents under photolysis highlights their stability and potential as antioxidants, suggesting their usefulness in preventing degradation in organic materials and possibly in food preservation (Nekipelova et al., 1999).

properties

IUPAC Name |

6-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12;/h5-7,9,14H,8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYLEZHUUJKUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)OC)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451960.png)

![[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1451967.png)

![[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1451972.png)

![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)